molecular formula C21H15NO4S B406553 N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide

N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide

Cat. No.: B406553
M. Wt: 377.4g/mol
InChI Key: QAPXKTJOMDCGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide is a chemical compound with the molecular formula C15H11NO5S. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of a sulfonic acid group and an o-tolylamide group attached to the anthracene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide typically involves the oxidation of anthracene followed by sulfonation and amide formation. The general steps are as follows:

    Oxidation of Anthracene: Anthracene is oxidized to form anthraquinone using oxidizing agents such as potassium dichromate or nitric acid.

    Sulfonation: Anthraquinone is then sulfonated using sulfuric acid to introduce the sulfonic acid group at the desired position.

    Amide Formation: The sulfonated anthraquinone is reacted with o-toluidine to form the o-tolylamide derivative under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium dichromate, nitric acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation Products: Additional quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted anthraquinone derivatives.

Scientific Research Applications

N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The o-tolylamide group provides specificity in binding to target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone-2-sulfonic acid: Similar in structure but lacks the o-tolylamide group.

    Alizarin Red S: Contains a sulfonic acid group and is used as a dye.

    Anthraquinone-2,6-disulfonic acid: Contains two sulfonic acid groups, enhancing its solubility and reactivity.

Uniqueness

N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide is unique due to the presence of both the sulfonic acid and o-tolylamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C21H15NO4S

Molecular Weight

377.4g/mol

IUPAC Name

N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C21H15NO4S/c1-13-7-2-5-11-17(13)22-27(25,26)18-12-6-10-16-19(18)21(24)15-9-4-3-8-14(15)20(16)23/h2-12,22H,1H3

InChI Key

QAPXKTJOMDCGOK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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